REACTION_CXSMILES
|
NC1C=CC([O:6]C2C=CC=C(O[C:14]3[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=3)C=2)=CC=1.FC(F)(F)[C:25]1C=[C:29](N)[CH:28]=[CH:27][C:26]=1[C:32]1[CH:37]=[CH:36][C:35]([NH2:38])=[CH:34][C:33]=1C(F)(F)F.N[CH2:46]CC[Si](CCCN)(C)O[Si](C)(C)C.C(OC(=O)C1C(=CC=CC=1)[C:75]([O:77][C:78](=[O:88])[C:79]1[C:80](=[CH:84][CH:85]=[CH:86][CH:87]=1)C(O)=O)=[O:76])(=O)C1C(=CC=CC=1)C(O)=O.[H-].[H-].C(C1C=C([C:108]([C:117]2[CH:122]=[CH:121][C:120]([C:123]([OH:125])=O)=[C:119]([C:126]([OH:128])=[O:127])[CH:118]=2)(C(F)(F)F)C(F)(F)F)C=CC=1C(O)=O)(O)=O>CN1CCCC1=O>[CH3:46][C:28]1([CH3:29])[C:37]2[CH:36]=[C:35]([NH2:38])[CH:34]=[CH:33][C:32]=2[C:26]([C:14]2[CH:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)([CH3:25])[CH2:27]1.[CH:85]1[C:86]([C:108]([C:117]2[CH:122]=[CH:121][C:120]3[C:123]([O:128][C:126](=[O:127])[C:119]=3[CH:118]=2)=[O:125])=[O:6])=[CH:87][C:79]2[C:78]([O:77][C:75](=[O:76])[C:80]=2[CH:84]=1)=[O:88] |f:4.5.6,8.9|
|
Name
|
aromatic tetracarboxylic acid dianhydrides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-methyl
|
Quantity
|
0.696 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.94 kg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(OC2=CC(=CC=C2)OC2=CC=C(C=C2)N)C=C1
|
Name
|
|
Quantity
|
0.936 kg
|
Type
|
reactant
|
Smiles
|
FC(C1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C(F)(F)F)(F)F
|
Name
|
bis(aminopropyl)tetramethyldisiloxane
|
Quantity
|
0.081 kg
|
Type
|
reactant
|
Smiles
|
NCCC[Si](O[Si](C)(C)C)(C)CCCN
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.81 kg
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
diamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
diphathalic acid dianhydride
|
Quantity
|
0.764 kg
|
Type
|
reactant
|
Smiles
|
C(C=1C(C(=O)O)=CC=CC1)(=O)OC(C=1C(C(=O)OC(C=2C(C(=O)O)=CC=CC2)=O)=CC=CC1)=O
|
Name
|
2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dihydride
|
Quantity
|
3.9 mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].C(=O)(O)C=1C=C(C=CC1C(=O)O)C(C(F)(F)F)(C(F)(F)F)C1=CC(=C(C=C1)C(=O)O)C(=O)O
|
Name
|
tetracarboxylic acid dianhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the solution was raised to 75° C.
|
Type
|
TEMPERATURE
|
Details
|
, heating
|
Type
|
TEMPERATURE
|
Details
|
to cool it to room temperature
|
Type
|
CUSTOM
|
Details
|
a solution of a photosensitive polyimide resin precursor was prepared
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |